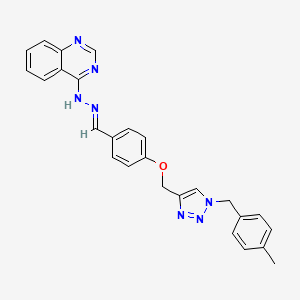
Met/pdgfra-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Met/pdgfra-IN-1 is a compound that acts as an inhibitor of the proteins MET and platelet-derived growth factor receptor alpha (PDGFRA). It has shown significant potential in inhibiting the phosphorylation of MET and inducing apoptosis in MET-positive cells. This compound is particularly relevant in cancer research due to its ability to inhibit the proliferation of cancer cells that express MET and PDGFRA .
Métodos De Preparación
The synthesis of Met/pdgfra-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a quinazoline derivative, which is then coupled with a triazole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures are in place to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Met/pdgfra-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a quinazoline oxide derivative, while reduction may yield a quinazoline alcohol derivative .
Aplicaciones Científicas De Investigación
Met/pdgfra-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of MET and PDGFRA proteins, which are involved in various signaling pathways.
Biology: It is used to investigate the role of MET and PDGFRA in cell proliferation, apoptosis, and other cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancers that express MET and PDGFRA, such as gliomas and gastrointestinal stromal tumors
Mecanismo De Acción
Met/pdgfra-IN-1 exerts its effects by inhibiting the phosphorylation of MET and PDGFRA proteins. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis in MET-positive cells. The molecular targets of this compound include the ATP-binding sites of MET and PDGFRA, which are essential for their kinase activity .
Comparación Con Compuestos Similares
Met/pdgfra-IN-1 is unique in its dual inhibition of both MET and PDGFRA proteins. Similar compounds include:
Imatinib: A well-known inhibitor of PDGFRA, but it does not inhibit MET.
Crenolanib: Another PDGFRA inhibitor with some activity against other kinases, but not as potent against MET.
Ripretinib: A broad-spectrum kinase inhibitor that targets both KIT and PDGFRA, but its activity against MET is limited
This compound stands out due to its balanced inhibition of both MET and PDGFRA, making it a valuable tool in cancer research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H23N7O |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-[(E)-[4-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C26H23N7O/c1-19-6-8-21(9-7-19)15-33-16-22(30-32-33)17-34-23-12-10-20(11-13-23)14-29-31-26-24-4-2-3-5-25(24)27-18-28-26/h2-14,16,18H,15,17H2,1H3,(H,27,28,31)/b29-14+ |
Clave InChI |
VTCDPHKWWVUKGI-IPPBACCNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54 |
SMILES canónico |
CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
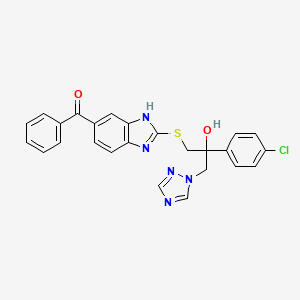
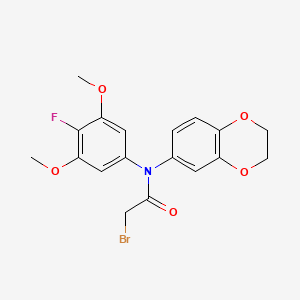
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)

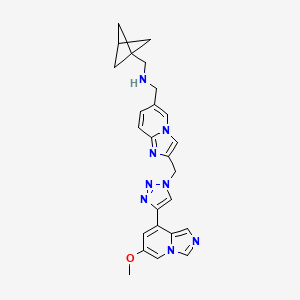
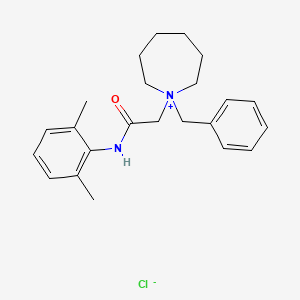
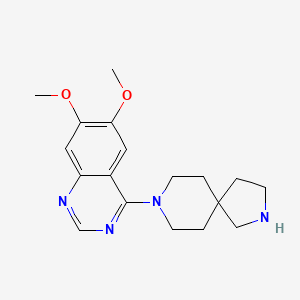
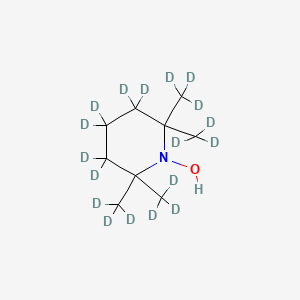
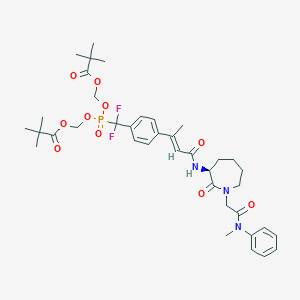

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
